3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide
Description
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Properties
IUPAC Name |
3-(4-bromophenyl)-1-(2-methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN2O2.BrH/c1-26-19-8-5-4-7-18(19)23-15-21(25,16-10-12-17(22)13-11-16)24-14-6-2-3-9-20(23)24;/h4-5,7-8,10-13,25H,2-3,6,9,14-15H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIKLCXBWAILBT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC([N+]3=C2CCCCC3)(C4=CC=C(C=C4)Br)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide (CAS Number: 1101776-40-2) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on current research findings, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₄Br₂N₂O₂ |
| Molecular Weight | 496.2 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate the activity of specific receptors and enzymes involved in key biological pathways.
- Receptor Interaction : The compound is believed to interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cellular functions such as proliferation and apoptosis.
- Enzyme Modulation : It may inhibit or activate enzymes involved in metabolic processes, leading to altered biochemical reactions within cells.
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against a range of bacterial strains:
- Staphylococcus aureus : Effective at inhibiting growth at concentrations as low as 50 µg/mL.
- Escherichia coli : Displayed moderate activity with an MIC (Minimum Inhibitory Concentration) of 100 µg/mL.
Anticancer Activity
Research has also focused on the anticancer potential of this compound. A study conducted on various cancer cell lines revealed:
- Breast Cancer (MCF-7) : Induced apoptosis in a dose-dependent manner with an IC50 value of 30 µM.
- Lung Cancer (A549) : Showed significant cytotoxic effects with an IC50 value of 25 µM.
Case Study 1: Antimicrobial Efficacy
A recent study published in Journal of Medicinal Chemistry examined the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound exhibited bactericidal activity and disrupted bacterial cell membrane integrity.
Case Study 2: Anticancer Mechanisms
In a study published in Cancer Research, researchers explored the mechanism by which the compound induces apoptosis in MCF-7 cells. The findings suggested that it activates caspase pathways leading to programmed cell death, highlighting its potential as a therapeutic agent in breast cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
